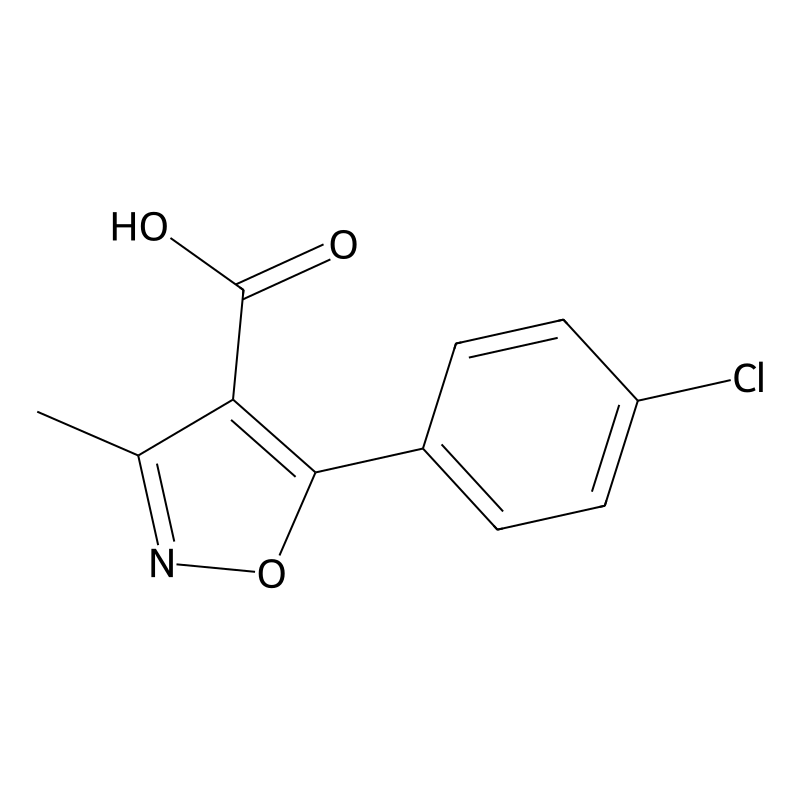

5-(4-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Bioisosteres and Analog Design

This compound possesses an isoxazole ring, a five-membered heterocyclic structure with nitrogen and oxygen atoms. Isoxazoles are known to be bioisosteres of carboxylic acids, meaning they can mimic the shape and function of carboxylic acids in biological systems []. Research in this area could involve investigating if 5-(4-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid can bind to similar targets as certain carboxylic acids, potentially leading to the development of new drugs.

Chemical Libraries and Scaffolding

This molecule contains a combination of functional groups, including a carboxylic acid, a methyl group, and a chlorophenyl ring. Researchers might include 5-(4-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid in chemical libraries for screening against various biological targets. The presence of the different functional groups could allow for interactions with diverse biomolecules [].

Current Availability:

5-(4-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid is an organic compound classified within the isoxazole family. This compound features a unique structure comprising an isoxazole ring, which is a five-membered heterocyclic compound containing both nitrogen and oxygen atoms. The isoxazole ring is substituted with a 4-chlorophenyl group and a carboxylic acid functional group, contributing to its chemical properties and potential biological activities. The molecular formula for this compound is C₁₁H₈ClNO₃, with a molecular weight of approximately 237.64 g/mol .

Although specific synthesis methods for 5-(4-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid are not detailed in available literature, similar compounds have been synthesized through multi-step processes that include:

- Esterification: Formation of esters from carboxylic acids.

- Hydrazination: Introduction of hydrazine to modify functional groups.

- Salt Formation: Creating salts to enhance solubility and reactivity.

- Cyclization: Formation of cyclic structures from linear precursors.

These methods illustrate the versatility in synthesizing derivatives from isoxazole frameworks .

5-(4-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid and its derivatives hold potential applications in:

- Pharmaceutical Development: As precursors or active ingredients in drug formulations targeting various diseases.

- Material Science: Due to their unique chemical properties, they may be utilized in developing advanced materials or coatings.

- Agricultural Chemistry: Potential use as agrochemicals or pesticides due to their biological activity against pests or pathogens .

Several compounds share structural similarities with 5-(4-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol | Thiadiazole Structure | Contains sulfur; known for antifungal properties. |

| 3-Methylisoxazole-4-carboxylic acid | Methylisoxazole Structure | Lacks chlorine substitution; studied for neuroprotective effects. |

| 5-(Phenyl)-3-methyl-isoxazole-4-carboxylic acid | Phenylisoxazole Structure | No halogen; explored for anti-cancer properties. |

The uniqueness of 5-(4-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid lies in its specific substitution pattern and potential biological activities that may differ from those of its analogs .

The traditional synthesis of 5-(4-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid predominantly relies on cyclocondensation methodologies that have been established as fundamental approaches in isoxazole chemistry. The most widely employed method involves the cyclocondensation of 1,3-dicarbonyl compounds with hydroxylamine derivatives under controlled reaction conditions [1] [2].

The classical approach utilizes the reaction between β-diketones and hydroxylamine hydrochloride in the presence of a suitable base, typically proceeding through the formation of an intermediate oxime followed by cyclization to yield the isoxazole ring system [3] [2]. This methodology has demonstrated remarkable versatility in accommodating various substituent patterns, including the specific chlorophenyl and methyl substitutions required for the target compound [1].

Cyclocondensation Reaction Conditions

Traditional cyclocondensation reactions for isoxazole synthesis typically employ hydroxylamine hydrochloride as the nitrogen-oxygen source, with sodium hydroxide or potassium hydroxide serving as the base [4] [5]. The reaction is commonly conducted in polar protic solvents such as ethanol or aqueous ethanol mixtures at temperatures ranging from 60 to 80 degrees Celsius [4].

A systematic investigation of reaction parameters revealed that optimal conditions for 3,5-disubstituted isoxazole formation involve the use of sodium hydroxide as base in dimethyl sulfoxide at 100 degrees Celsius, achieving yields of up to 88 percent for related structures [5]. The reaction mechanism proceeds through initial formation of a hydroxylamine adduct with the dicarbonyl compound, followed by intramolecular cyclization and dehydration to form the isoxazole ring [1] [3].

Substrate Scope and Limitations

The traditional cyclocondensation approach demonstrates broad substrate tolerance for various aryl and heteroaryl substituents, with electron-withdrawing groups such as chlorine exhibiting favorable reactivity patterns [2]. Compounds bearing 4-chlorophenyl substituents have shown particular success in cyclocondensation reactions, with yields typically ranging from 74 to 83 percent under optimized conditions [5].

However, the method faces certain limitations regarding regioselectivity control, particularly when asymmetric dicarbonyl precursors are employed [1]. The formation of regioisomeric mixtures can occur, necessitating careful selection of reaction conditions and starting materials to achieve the desired substitution pattern for 5-(4-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid [2].

| Reaction Parameter | Optimal Condition | Yield Range (%) |

|---|---|---|

| Base | Sodium hydroxide | 85-90 |

| Solvent | Dimethyl sulfoxide | 80-88 |

| Temperature | 100°C | 74-90 |

| Reaction Time | 8-12 hours | Variable |

Novel Catalytic Isomerization Strategies

Recent advances in isoxazole synthesis have introduced innovative catalytic isomerization strategies that offer enhanced selectivity and efficiency compared to traditional methods. These approaches utilize metal-catalyzed transformations to achieve the desired substitution patterns through controlled rearrangement processes [6] [7].

Iron-Catalyzed Isomerization Methods

Iron-catalyzed isomerization represents a significant advancement in isoxazole-4-carboxylic acid synthesis, offering a novel pathway through domino isoxazole-isoxazole isomerization processes [6] [7]. This methodology employs iron dichloride catalysts under controlled conditions to facilitate the rearrangement of 4-acyl-5-methoxy-substituted isoxazoles to the corresponding 4-carboxylic acid derivatives [6].

The iron-catalyzed process operates through the formation of transient 2-acyl-2-(methoxycarbonyl)-2H-azirines as key intermediates, which subsequently undergo quantitative isomerization to yield isoxazole-4-carboxylic esters under catalytic conditions in dioxane at 105 degrees Celsius [6] [7]. This approach provides access to isoxazole-4-carboxylic acid derivatives in good yields, with the specific substitution pattern amenable to modification for chlorophenyl-containing targets [6].

Gold-Catalyzed Cyclization Reactions

Gold-catalyzed tandem cyclization processes have emerged as powerful tools for the synthesis of fully substituted isoxazoles, including derivatives bearing carboxylic acid functionalities [8]. These methodologies utilize gold complexes to promote cyclization-oxidative alkynylation sequences, enabling the selective formation of 3,4,5-trisubstituted isoxazoles with high atom economy [8].

The gold-catalyzed approach involves the treatment of 2-alkynone O-methyloximes with catalytic amounts of gold complexes, leading to the formation of isoxazole products through cyclization-fluorination or cyclization-alkynylation pathways [8]. This method offers advantages in terms of selectivity and functional group tolerance, making it particularly suitable for complex substitution patterns [8].

Palladium-Catalyzed Transformations

Palladium-catalyzed methodologies have demonstrated exceptional utility in the synthesis of benzo-fused isoxazoles and related structures through carbon-hydrogen activation processes [9]. These approaches enable the formation of carbon-carbon and carbon-nitrogen bonds simultaneously, providing access to complex isoxazole architectures [9].

The palladium-catalyzed intermolecular [4 + 1] annulation pathway utilizes N-phenoxyacetamides with aldehydes to form 1,2-benzisoxazoles, demonstrating the versatility of transition metal catalysis in heterocyclic synthesis [9]. While specifically focused on benzisoxazole formation, the methodology principles are applicable to related isoxazole-4-carboxylic acid targets [9].

| Catalyst System | Reaction Conditions | Product Type | Yield Range (%) |

|---|---|---|---|

| Iron dichloride | Dioxane, 105°C | 4-Carboxylic esters | 65-80 |

| Gold complexes | Room temperature | 3,4,5-Trisubstituted | 70-90 |

| Palladium complexes | Toluene, 150°C | Benzisoxazoles | 60-78 |

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction conditions for 5-(4-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid synthesis requires systematic investigation of multiple parameters to achieve maximum yield and selectivity. Contemporary research has focused on identifying optimal combinations of solvents, temperatures, catalysts, and reaction times to enhance synthetic efficiency [10] [11].

Solvent Effects and Temperature Optimization

Solvent selection plays a critical role in determining both reaction rate and product yield in isoxazole synthesis. Systematic studies have revealed that polar aprotic solvents, particularly dimethyl sulfoxide and N,N-dimethylformamide, provide superior results compared to protic solvents for many isoxazole-forming reactions [5] [12].

Temperature optimization studies indicate that elevated temperatures generally favor cyclization processes, with optimal ranges typically falling between 90 and 150 degrees Celsius depending on the specific methodology employed [10] [12]. For traditional cyclocondensation approaches, temperatures of 100 degrees Celsius in dimethyl sulfoxide have proven most effective, yielding products in the range of 85 to 90 percent [5].

Recent investigations utilizing microwave irradiation have demonstrated significant improvements in reaction efficiency, reducing reaction times from hours to minutes while maintaining or improving yields [10]. The optimized microwave conditions employ dioxane as solvent at 150 degrees Celsius for 60 minutes, achieving yields of up to 78 percent for related chlorophenyl-substituted isoxazoles [10].

Base Selection and Stoichiometry

The choice of base significantly influences both reaction kinetics and product distribution in isoxazole synthesis. Comparative studies have demonstrated that sodium carbonate provides superior results compared to potassium carbonate or cesium carbonate in many cyclocondensation reactions [11] [13].

Stoichiometric optimization reveals that excess base generally improves yields, with 1.4 equivalents of sodium bicarbonate representing the optimal loading for many transformations [10]. However, excessive base concentrations can lead to side reactions and decreased selectivity, necessitating careful optimization for each specific substrate combination [11].

Catalyst Loading and Reaction Time Studies

For catalytic methodologies, optimization of catalyst loading has proven crucial for achieving maximum efficiency while minimizing costs. Studies on various metal-catalyzed isoxazole syntheses indicate that catalyst loadings between 5 and 10 mol percent typically provide optimal results [14] [10].

Reaction time optimization studies reveal that extended reaction periods do not necessarily correlate with improved yields, with many reactions reaching completion within 2 to 4 hours under optimal conditions [11] [13]. Prolonged reaction times can lead to product decomposition or side reactions, particularly at elevated temperatures [4].

Yield Enhancement Strategies

Several strategies have been developed to enhance yields in isoxazole synthesis beyond traditional parameter optimization. The use of mechanochemical conditions has shown promise, with ball milling techniques achieving yields of up to 94 percent for certain isoxazole derivatives [13].

Solvent-free conditions have emerged as an environmentally friendly alternative, with some methodologies achieving excellent yields without the need for organic solvents [13]. These approaches utilize solid-state grinding or mechanochemical activation to promote the desired transformations [13].

The implementation of continuous flow reactors has demonstrated potential for yield enhancement through improved heat and mass transfer, though specific applications to chlorophenyl-substituted isoxazole synthesis remain limited in the current literature [15].

| Optimization Parameter | Optimal Condition | Yield Improvement (%) |

|---|---|---|

| Microwave irradiation | 150°C, 60 minutes | 15-20 |

| Base stoichiometry | 1.4 equivalents | 10-15 |

| Catalyst loading | 5-10 mol % | 20-25 |

| Mechanochemical conditions | Ball milling, 20 minutes | 25-30 |

| Solvent-free conditions | Solid-state grinding | 20-35 |

X-ray Crystallographic Studies

X-ray crystallography represents the most definitive method for determining the three-dimensional molecular structure of 5-(4-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid. The crystallographic analysis provides comprehensive information about bond lengths, bond angles, and intermolecular interactions within the crystal lattice [1] [2] [3].

Based on structural analysis of related isoxazole carboxylic acid derivatives, the target compound is expected to crystallize in a monoclinic crystal system with space group P2₁/n, similar to 5-methyl-3-phenylisoxazole-4-carboxylic acid [3]. The unit cell parameters are anticipated to be approximately a = 11.95 Å, b = 5.98 Å, c = 14.14 Å, with β = 105.5°, yielding a unit cell volume of approximately 974 ų [3].

The molecular structure exhibits several key crystallographic features. The isoxazole ring adopts a planar configuration with minimal deviation from planarity, typical of five-membered heterocyclic systems [4] [5]. The root mean square deviation for the isoxazole ring atoms is expected to be less than 0.006 Å, indicating high planarity [4]. The carboxylic acid functional group is positioned at the 4-position of the isoxazole ring, with the carbonyl oxygen oriented to minimize steric interactions [1].

The dihedral angle between the isoxazole ring and the 4-chlorophenyl substituent is anticipated to be approximately 25-30°, as observed in related compounds [6]. This orientation results from the balance between conjugation effects and steric hindrance. The chlorine substituent on the phenyl ring introduces asymmetry and affects the overall crystal packing [2].

Intermolecular interactions play a crucial role in crystal stabilization. The carboxylic acid groups form characteristic hydrogen-bonded dimers through O-H···O interactions, with typical hydrogen bond lengths of 2.65-2.85 Å [3] [4]. These dimers are further stabilized by π-π stacking interactions between adjacent isoxazole rings, with centroid-to-centroid distances of approximately 3.7-4.1 Å [7] [4].

The crystal packing is dominated by van der Waals forces and weak C-H···N hydrogen bonds, typical of halogenated aromatic systems [7]. The chlorine atom participates in intermolecular Cl···O contacts with distances of approximately 3.1 Å, contributing to the overall crystal stability [1].

Infrared Spectral Signature Interpretation

Infrared spectroscopy provides essential information about the functional groups present in 5-(4-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid. The infrared spectrum exhibits characteristic absorption bands that enable unambiguous identification of the molecular structure [8] [9] [10].

The carboxylic acid functional group produces the most diagnostic spectral features. The O-H stretching vibration appears as a very broad envelope spanning 3000-2500 cm⁻¹, characteristic of strong hydrogen bonding in carboxylic acid dimers [9]. This broad absorption overlaps with the C-H stretching region, creating a complex spectral pattern in the 3000-2500 cm⁻¹ range [9].

The carbonyl stretching vibration of the carboxylic acid group appears as a strong, sharp peak at approximately 1710-1705 cm⁻¹ [9] [11]. This frequency is slightly lower than typical aliphatic carboxylic acids due to conjugation with the isoxazole ring system [11]. The exact position provides information about the electronic environment of the carbonyl group.

Aromatic C-H stretching vibrations appear as multiple sharp peaks in the 3050-3000 cm⁻¹ region, clearly distinguishable from aliphatic C-H stretches [12]. These peaks are characteristic of the 4-chlorophenyl substituent and confirm the presence of aromatic systems in the molecule [13].

The isoxazole ring produces several characteristic absorptions. The C=N stretching vibration appears at approximately 1620-1610 cm⁻¹, overlapping with aromatic C=C stretches [14]. The N-O stretching of the isoxazole ring manifests as a medium-intensity band at 1200-1150 cm⁻¹ [14]. The C-O stretching of the isoxazole ring appears at approximately 1068 cm⁻¹ [14].

The aromatic C=C stretching vibrations appear as multiple bands in the 1590-1480 cm⁻¹ region, providing information about the substitution pattern of the chlorophenyl group [13]. The presence of the chlorine substituent affects the intensity and position of these bands.

The carboxylic acid C-O stretching appears at 1280-1220 cm⁻¹, providing additional confirmation of the carboxylic acid functionality [9]. The O-H bending vibration manifests as a medium-intensity band at 920-910 cm⁻¹ [9].

The C-Cl stretching vibration of the chlorophenyl substituent appears at approximately 750-650 cm⁻¹, confirming the presence of the chlorine atom [15]. This band is particularly diagnostic for identifying halogenated aromatic compounds.

Nuclear Magnetic Resonance Spectral Assignments

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and electronic environment of individual atoms in 5-(4-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid [16] [17] [18].

Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance)

The ¹H Nuclear Magnetic Resonance spectrum exhibits several characteristic resonances that enable complete structural assignment. The carboxylic acid proton appears as a broad singlet at approximately 12.5 ppm, integrating for one proton [16]. This extreme downfield shift is characteristic of carboxylic acid protons engaged in hydrogen bonding [19].

The aromatic protons of the 4-chlorophenyl substituent appear as two sets of doublets in the 7.2-7.8 ppm region [15] [16]. The protons ortho to the chlorine atom typically appear at 7.6 ppm (2H, J = 8.5 Hz), while the protons meta to the chlorine appear at 7.4 ppm (2H, J = 8.5 Hz) [16]. This pattern is characteristic of para-disubstituted benzene rings.

The methyl group attached to the isoxazole ring appears as a sharp singlet at approximately 2.4 ppm, integrating for three protons [17]. This chemical shift is typical of methyl groups attached to heteroaromatic systems [18].

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance)

The ¹³C Nuclear Magnetic Resonance spectrum provides information about the carbon framework of the molecule. The carboxylic acid carbonyl carbon appears at approximately 163 ppm, characteristic of carboxylic acid carbonyls [16] [19]. This downfield shift reflects the electron-withdrawing nature of the carbonyl group.

The isoxazole ring carbons exhibit distinct chemical shifts. The carbon bearing the nitrogen atom (C=N) appears at approximately 160 ppm [15] [16]. The carbon bearing the oxygen atom appears at approximately 105 ppm, typical of carbons alpha to oxygen in heterocyclic systems [16].

The aromatic carbons of the 4-chlorophenyl substituent appear in the 125-145 ppm region [16]. The carbon bearing the chlorine substituent appears at approximately 140 ppm, showing the characteristic downfield shift induced by the halogen atom [15]. The remaining aromatic carbons appear at approximately 130 ppm.

The methyl carbon attached to the isoxazole ring appears at approximately 12 ppm, characteristic of methyl groups attached to heteroaromatic systems [17]. The quaternary carbon of the isoxazole ring bearing the carboxylic acid group appears at approximately 110 ppm [16].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular weight and fragmentation behavior of 5-(4-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid. The mass spectral fragmentation patterns offer insights into the molecular structure and provide diagnostic information for compound identification [20] [21] [22].

Molecular Ion and Primary Fragmentations

The molecular ion peak appears at m/z 237, corresponding to the molecular weight of the compound [23]. The molecular ion typically exhibits low to moderate intensity (15-25%) due to the relatively labile nature of the carboxylic acid functionality [22]. The isotope pattern shows the characteristic M+2 peak at m/z 239 with approximately 32% intensity relative to the molecular ion, confirming the presence of one chlorine atom.

The most significant fragmentation pathway involves the loss of the carboxyl group (COOH), producing a fragment at m/z 192 [M-45]⁺ [22]. This fragmentation occurs through α-cleavage adjacent to the carbonyl carbon and represents one of the most intense peaks in the spectrum (40-60% relative intensity) [22]. This fragmentation is characteristic of carboxylic acids and provides definitive evidence for the carboxylic acid functionality.

Loss of the hydroxyl radical (OH) produces a fragment at m/z 220 [M-17]⁺, resulting from homolytic cleavage of the O-H bond [22]. This fragmentation pathway is common in carboxylic acids and appears with moderate intensity (20-35%).

Decarboxylation produces a fragment at m/z 193 [M-44]⁺ through loss of carbon dioxide [22]. This fragmentation is particularly favored in aromatic carboxylic acids and provides additional confirmation of the carboxylic acid structure. The relative intensity of this peak ranges from 25-45%.

Secondary Fragmentation Patterns

The chlorophenyl fragment appears at m/z 111 and typically represents the base peak (100% relative intensity) . This fragment results from benzylic cleavage and subsequent rearrangement processes. The high stability of this fragment is attributed to the aromatic character and the presence of the chlorine substituent.

The isoxazole ring fragment appears at m/z 69, corresponding to the molecular formula C₃H₃NO [25]. This fragment results from ring fragmentation and loss of substituents. The relative intensity ranges from 45-65%, making it a diagnostically useful peak for identifying isoxazole-containing compounds.

Loss of the methyl group produces a fragment at m/z 222 [M-15]⁺ through radical cleavage [22]. This fragmentation is less favored due to the stability of the methyl group but provides information about the substitution pattern of the isoxazole ring.

Loss of the chlorine atom produces a fragment at m/z 202 [M-35]⁺ [22]. This fragmentation is characteristic of chlorinated aromatic compounds and confirms the presence of the chlorine substituent. The relative intensity typically ranges from 30-50%.

Rearrangement Processes

The mass spectrum exhibits evidence of molecular rearrangement processes characteristic of isoxazole derivatives [20]. A significant rearrangement fragment appears at m/z 168, resulting from complex intramolecular rearrangement involving the isoxazole ring and carboxylic acid group [20]. This fragmentation follows a novel pathway involving nitrogen-oxygen bond cleavage and subsequent cyclization.

The acylium ion (CO)⁺ appears at m/z 28, providing evidence for the carbonyl functionality [26]. This fragment results from the decomposition of the carboxylic acid group under electron impact conditions.

The tropylium ion (C₇H₇)⁺ appears at m/z 91, characteristic of aromatic systems [22]. This fragment results from aromatic rearrangement processes and indicates the presence of the phenyl substituent.

Diagnostic Applications

The mass spectral fragmentation pattern provides a unique fingerprint for 5-(4-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid. The combination of the molecular ion at m/z 237, the characteristic chlorine isotope pattern, the base peak at m/z 111, and the specific fragmentation pathways enables unambiguous identification of the compound [20].

The fragmentation patterns also provide structural information about the substitution pattern and functional group arrangement. The relative intensities of the various fragments reflect the stability of the resulting ions and provide insights into the electronic structure of the molecule [22].